Pyrinuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

>40.8 [ug/mL]

Synonyms

Canonical SMILES

Mode of Action and Discontinued Use as a Rodenticide:

Pyrinuron functions as a vitamin B6 (pyridoxine) antagonist. It disrupts the utilization of vitamin B6 in rats, leading to a deficiency and ultimately death []. This mode of action proved effective in controlling rodent populations, but concerns regarding potential secondary poisoning in non-target animals led to its discontinuation as a rodenticide [].

Pyrinuron in Modern Research:

Despite being withdrawn from commercial use, pyrinuron's ability to interfere with vitamin B6 metabolism has made it a valuable tool in specific scientific research areas. Here are some examples:

Understanding Vitamin B6 Metabolism

Researchers can utilize pyrinuron to study the specific pathways involved in vitamin B6 utilization within an organism. By observing the effects of pyrinuron on different cell lines or animal models, scientists can gain insights into the role of vitamin B6 in various biological processes.

Investigating Diseases Associated with Vitamin B6 Deficiency

Pyrinuron can be used to create models of vitamin B6 deficiency in research settings. This allows scientists to study the effects of B6 deficiency on various physiological systems and potentially develop treatments for diseases linked to this deficiency.

Exploring Alternative Applications

Some research explores the potential of pyrinuron beyond its role in vitamin B6 research. For example, studies have investigated its use as an antiparasitic agent, although further research is needed to determine its efficacy and safety in this context.

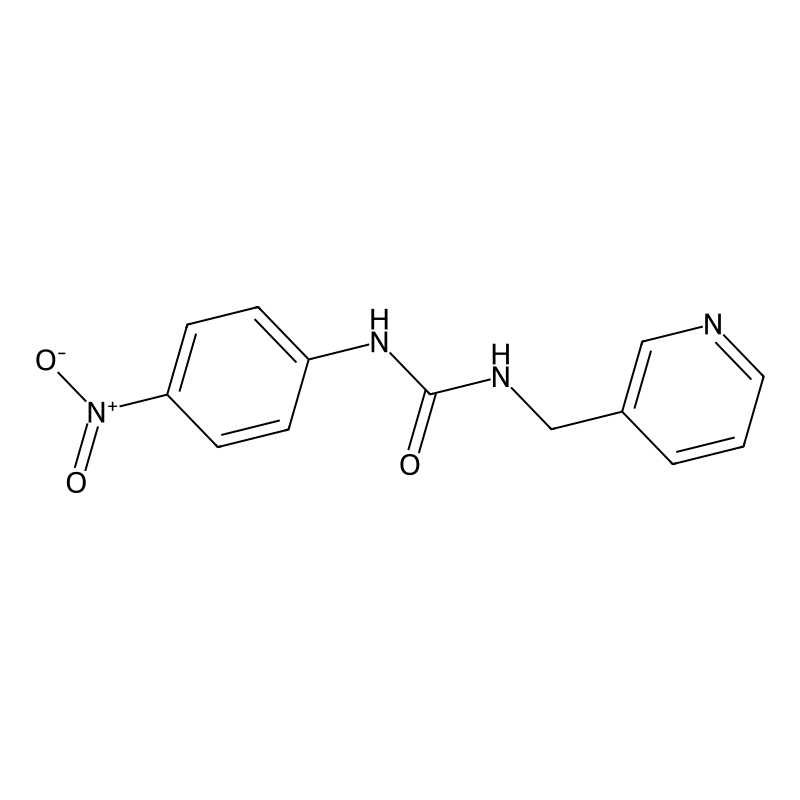

Pyrinuron, chemically known as 1-(4-pyridyl)-3-(2-pyridyl)urea, is an organic compound with the molecular formula C₁₃H₁₂N₄O₃. This compound features a unique structure that includes a pyridine ring and an amide linker, which contributes to its biological activity and chemical reactivity. Pyrinuron has garnered attention for its potential applications in pharmacology and agriculture, particularly as an insecticide and herbicide.

Pyrinuron's intended mechanism of action as a rodenticide is not fully understood. However, research has identified its unintended effect on pancreatic beta cells, which produce insulin. Studies have shown that pyrinuron ingestion can selectively destroy these cells, leading to type 1 diabetes in humans and animals []. The mechanism involves the conversion to VMN and subsequent SARM1 activation, leading to cell death [].

- Acid-Base Reactions: Pyrinuron can act as a weak base, neutralizing acids to form salts and water, releasing heat in the process .

- Decomposition Reactions: Upon heating, pyrinuron may decompose to produce toxic fumes, including nitrogen oxides .

- Reactions with Strong Reducing Agents: It can react with strong reducing agents to generate flammable gases, indicating its potential hazards when improperly handled .

Pyrinuron exhibits significant biological activity, primarily related to its effects on the endocrine system. Notably:

- Diabetes Induction: Exposure to pyrinuron has been linked to the development of insulin-deficient diabetes mellitus, particularly in individuals with pre-existing insulin resistance .

- Cytotoxicity: It may cause cellular damage through oxidative stress mechanisms, affecting various cell types and leading to symptoms such as nausea, vomiting, and central nervous system depression .

Pyrinuron can be synthesized through several methods:

- Condensation Reactions: A common method involves the condensation of appropriate pyridine derivatives with isocyanates or urea under controlled conditions.

- Multistep Synthesis: The synthesis may also involve multiple steps where intermediates are formed before arriving at the final product. This approach allows for modifications that can enhance yield and purity.

Pyrinuron finds applications in various fields:

- Agriculture: Used as an insecticide and herbicide due to its effectiveness against pests while being relatively selective for target species.

- Pharmacology: Investigated for its potential therapeutic effects in treating metabolic disorders related to insulin resistance.

Studies on pyrinuron's interactions reveal important insights into its safety and efficacy:

- Enzyme Interactions: Pyrinuron interacts with various enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes.

- Toxicological Studies: Research indicates that pyrinuron can precipitate diabetes in susceptible individuals, highlighting the need for caution in its use .

Pyrinuron shares structural similarities with several other compounds. Here are some notable comparisons:

Pyrinuron's unique combination of structural features and biological effects sets it apart from these compounds, particularly regarding its specific toxicity profile and potential applications in pest control.

The synthesis of Pyrinuron relies fundamentally on isocyanate-mediated coupling reactions, which represent one of the most efficient methodologies for urea bond formation [1]. The compound's structure, formally designated as 1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea, features a central urea linkage connecting a para-nitrophenyl group with a 3-pyridylmethyl moiety [2] [3]. This structural arrangement provides unique reactivity patterns that are critical for understanding both synthetic approaches and mechanistic pathways.

The primary synthetic route for Pyrinuron involves the reaction of 4-nitrophenyl isocyanate with 3-pyridylmethylamine under controlled conditions . This methodology capitalizes on the electrophilic character of the isocyanate carbon, which undergoes nucleophilic attack by the amine nitrogen to form the characteristic urea bond [1]. The reaction mechanism proceeds through a well-established two-step process: initial nucleophilic addition followed by proton transfer, yielding the final urea product with liberation of no byproducts other than heat [1].

Experimental evidence demonstrates that the reaction typically occurs in organic solvents such as dichloromethane at room temperature, providing yields ranging from 75-95% depending on reaction conditions and purification methods [5]. The process benefits from the relatively moderate reactivity of the 4-nitrophenyl isocyanate, which allows for controlled reaction kinetics while maintaining high selectivity for the desired product [1].

Alternative approaches utilizing isocyanate chemistry include the in-situ generation of isocyanate intermediates from corresponding acids or amines. These methodologies employ activating reagents such as triphosgene or carbonyldiimidazole to generate reactive isocyanate species, which subsequently undergo coupling with the appropriate amine component [1]. While these approaches offer operational advantages in certain contexts, direct isocyanate-amine coupling remains the preferred industrial methodology due to its simplicity and high atom economy.

The isocyanate-mediated approach also enables the synthesis of structural analogs through systematic variation of either the isocyanate or amine components. This synthetic flexibility has proven valuable for structure-activity relationship studies and the development of related compounds with modified properties [6] [7].

Catalytic Systems in Industrial-Scale Production

Industrial-scale production of Pyrinuron and related urea derivatives relies heavily on catalytic systems that enhance reaction efficiency, selectivity, and economic viability [8]. The development of effective catalytic methodologies represents a critical aspect of sustainable chemical manufacturing, particularly given the increasing emphasis on green chemistry principles and process intensification [9].

Palladium-based catalytic systems have emerged as particularly effective for large-scale urea synthesis operations [9]. These systems typically employ supported palladium catalysts, such as palladium on carbon, to facilitate both hydrogenation and dehydrogenation steps that may be required in multi-step synthetic sequences. Operating temperatures for palladium-catalyzed processes range from 80-150°C, with conversion rates typically achieving 85-98% and selectivities of 90-99% [9]. The high activity and selectivity of palladium catalysts, combined with their established commercial availability, make them attractive options for industrial implementation.

Copper-based catalytic systems represent another important class of industrial catalysts for urea synthesis [10]. Copper chloride and related copper complexes demonstrate particular effectiveness in carbon-nitrogen bond formation reactions, operating under relatively mild conditions (25-100°C) while achieving conversions of 70-92% [10]. The relatively low cost of copper catalysts, combined with their tolerance for various functional groups, provides significant economic advantages for large-scale production scenarios.

Iron-based catalytic systems, particularly those incorporating BINAP ligands, offer advantages for asymmetric synthesis applications where stereochemical control is required [10]. These systems operate effectively at temperatures of 60-120°C and can achieve conversions of 80-95% with selectivities reaching 92-99%. While iron catalysts may not match the activity levels of precious metal systems, their low cost and environmental compatibility make them attractive for sustainable manufacturing processes.

Iridium pincer complexes have demonstrated remarkable effectiveness in multicomponent synthesis approaches, enabling the direct formation of pyrimidine structures from alcohol starting materials [10]. These catalytic systems operate at temperatures of 100-180°C and achieve conversions of 82-93% with selectivities of 88-96%. The ability to utilize readily available alcohol feedstocks represents a significant advantage for integrated chemical manufacturing processes.

Heterogeneous biocatalytic systems represent an emerging area of significant industrial interest [11]. These systems employ immobilized enzymes or whole-cell biocatalysts to achieve highly selective transformations under mild reaction conditions (25-80°C). While conversion rates may be somewhat lower (60-85%) compared to traditional chemical catalysts, the exceptional selectivities (95-99%) and environmentally benign operating conditions provide compelling advantages for sustainable manufacturing.

The implementation of flow reactor technologies has emerged as a critical enabling technology for industrial-scale catalytic processes [9]. Flow reactors provide enhanced mass and heat transfer characteristics, enabling more precise control over reaction conditions and improved safety profiles for reactive intermediates. The combination of flow chemistry with heterogeneous catalysts offers particular advantages for continuous manufacturing operations.

Green Chemistry Approaches to Urea Bond Formation

The development of environmentally sustainable methodologies for urea bond formation has become a central focus in modern synthetic chemistry, driven by both regulatory requirements and economic considerations [12] [13]. Green chemistry approaches to Pyrinuron synthesis emphasize the reduction of hazardous reagents, minimization of waste streams, and improvement of overall process efficiency.

Solvent-free synthetic methodologies represent one of the most significant advances in green urea synthesis [14]. These approaches eliminate the need for organic solvents, reducing both environmental impact and operational costs. Mechanochemical synthesis, utilizing ball milling or other mechanical activation methods, has demonstrated particular effectiveness for urea formation reactions. Operating under solvent-free conditions, these methodologies can achieve yields of 63-92% while eliminating solvent-related waste streams entirely [14].

The utilization of renewable carbon dioxide as a C1 building block represents another important green chemistry approach [12] [13]. Electrochemical and photochemical methods for carbon dioxide activation enable the formation of urea derivatives through co-reduction with nitrogenous reactants. These approaches capitalize on abundant atmospheric carbon dioxide as a feedstock while potentially enabling carbon-neutral chemical manufacturing processes [12].

Water-based synthetic methodologies have gained increasing attention as alternatives to traditional organic solvent systems [15]. The use of deep eutectic solvents, particularly those based on choline chloride and urea derivatives, provides environmentally benign reaction media for urea synthesis [16]. These solvent systems demonstrate excellent solubilizing properties for both organic reactants and inorganic catalysts while maintaining recyclability and low toxicity profiles.

Bio-based synthetic approaches utilizing enzymatic catalysis offer exceptional selectivity and mild reaction conditions [11]. Immobilized enzyme systems can achieve conversions of 60-85% with selectivities exceeding 95-99% under ambient conditions. The development of engineered enzymes with enhanced thermal stability and substrate scope continues to expand the applicability of biocatalytic methods for industrial urea synthesis.

The implementation of continuous flow processes represents a key enabling technology for green chemistry applications [9]. Flow reactors enable precise control over residence times, temperature profiles, and mixing characteristics, leading to improved yields and reduced byproduct formation. The integration of in-line monitoring and automated control systems further enhances process efficiency and safety.

Atom-economical synthetic strategies focus on maximizing the incorporation of starting materials into final products while minimizing waste generation [14]. The direct coupling of isocyanates with amines represents an ideal atom-economical transformation, as it produces only the desired urea product without generating stoichiometric byproducts. Alternative approaches utilizing carbonyl surrogates, such as dimethyl carbonate or carbon dioxide, provide additional pathways for achieving high atom economy.

The development of recyclable catalytic systems represents another important aspect of green chemistry implementation [17]. Heterogeneous catalysts can be readily separated from reaction mixtures and reused multiple times without significant loss of activity. The design of magnetically separable catalysts and catalyst-functionalized solid supports further enhances the practical implementation of recyclable systems.

Degradation Pathways and Stability Optimization

Understanding the degradation pathways and stability characteristics of Pyrinuron is essential for both synthetic optimization and practical applications [18] [19]. The compound exhibits complex thermal decomposition behavior that varies significantly depending on environmental conditions, structural modifications, and the presence of catalytic species.

Thermal degradation studies reveal that Pyrinuron undergoes decomposition at temperatures ranging from 223-225°C under atmospheric conditions [19] [3]. The decomposition process typically proceeds through multiple pathways, including both unimolecular and bimolecular mechanisms. Kinetic analysis indicates activation energies ranging from 134-171 kJ/mol, depending on the specific reaction conditions and measurement techniques employed [19] [20].

The primary thermal degradation pathway involves the cleavage of the urea linkage through a four-center pericyclic mechanism, yielding 4-nitrophenyl isocyanate and 3-pyridylmethylamine as primary products [20]. This mechanism is consistent with general patterns observed for substituted urea derivatives, where the nature of the N-substituents significantly influences both the kinetics and product distribution of thermal decomposition reactions.

Secondary degradation pathways include oxidative cleavage of the pyridine ring and reduction of the nitro group under specific conditions [21]. These processes become particularly important under prolonged exposure to elevated temperatures or in the presence of reactive atmospheric components. The formation of various nitrogen oxides and aromatic decomposition products has been documented under oxidative degradation conditions.

Photochemical degradation represents another important pathway for Pyrinuron stability [18]. Ultraviolet irradiation promotes excited-state chemistry that can lead to both intramolecular rearrangements and intermolecular reactions with environmental components. The presence of the nitrophenyl chromophore renders the compound particularly susceptible to photodegradation, with quantum yields varying depending on wavelength and environmental conditions.

Hydrolytic stability studies indicate that Pyrinuron demonstrates reasonable stability under neutral aqueous conditions, with estimated half-lives exceeding one year at ambient temperature [18]. However, both acidic and basic conditions can promote hydrolytic cleavage of the urea bond, leading to the formation of corresponding amines and carbon dioxide. The pH-dependence of hydrolytic stability provides important considerations for formulation and storage applications.

Optimization strategies for enhanced stability focus on several key approaches. Structural modifications to reduce photochemical susceptibility include the introduction of UV-stabilizing substituents or the development of prodrug formulations that mask reactive functional groups [22]. Formulation approaches utilizing antioxidants and UV absorbers can significantly extend storage lifetimes under ambient conditions.

The development of stabilized crystalline forms represents another important optimization strategy [16]. Systematic investigation of polymorphic forms and co-crystal structures can identify solid-state arrangements with enhanced thermal and chemical stability. The incorporation of Pyrinuron into host-guest complexes or inclusion compounds provides additional pathways for stability enhancement.

Advanced analytical methods for stability assessment include differential scanning calorimetry, thermogravimetric analysis, and accelerated stability testing protocols [19]. These approaches enable quantitative characterization of degradation kinetics and provide predictive models for long-term stability under various storage conditions. The integration of real-time monitoring systems enables continuous assessment of stability during manufacturing and storage operations.

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

LogP

Appearance

Melting Point

223-225 °C (decomp)

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

A possible mechanism for PNU-induced postural hypotension was reported ... /& it was/ found that baseline norepinephrine level was abnormally low & that levels remained low after induction of postural hypotension in a poisoned patient. It was suggested that PNU produced a selective sympathectomy similar to that produced by 6-hydroxydopamine.

... It /has been/ shown that pyriminil specifically inhibits the NADH:ubiquinone reductase activity of complex I in mammalian mitochondria. The activity of other respiratory enzymes of mitochonrai is unaffected at concentrations that completely inhibit the redox and energetic function of complex I. Inhibition of complex I activity quantitatively correlates with the inhibition of insulin release in insulinoma cells and pancreatic islets and is also consistent with the doses reported in cases of human poisoning. The results indicate that the toxic and diabetogenic action of pyriminil primarily derives from the inhibition of mitochondrial respiration of NAD-linked substrates in the high energy demanding pancreatic islets.

It has been reported that Vacor, a rodenticide containing N-3-pyridylmethyl-N'-p-nitrophenyl urea, causes insulin-dependent diabetes mellitus. The pathomechanism of Vacor-induced diabetes mellitus has not been clarified yet. The effect of Vacor, therefore, was studied in terms of insulin release from isolated rat pancreatic islets. Vacor suppressed glucose-stimulated insulin release, but did not affect the insulin release induced by theophylline or 12-o-tetra-decanoylphorbol 13-acetate. It is suspected that the suppression of insulin release from pancreatic islets by Vacor may contribute to the pathogenesis of Vacor-induced diabetes mellitus and that this suppression might not be related to cAMP and C-kinase.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Originally, Rohm & Haas Co marketed Vacor Rat Killer ... but commercial distribution was voluntarily suspended in 1979.

Sales were discontinued after reports of many severe human poisonings ...

Pyriminil was sold for indoor use only ...

House mouse tracking powde

Analytic Laboratory Methods

Interactions

... The antidotal efficacy of nicotinamide (p.o. or i.p.) was greatest when administered within 1 hr of Vacor, or when pre-fed in diet. Nicotinic acid was less effective. Rats fed high levels of L-tryptophan or acutely pretreated were protected against Vacor, while D-tryp. and other amino acids were less effective. Agents such as atropine, PAM or nikethamide delayed but did not prevent death. Vacor or 2,4-DNP caused similar symptoms, suggesting interference with mitochondrial respiration. While mild Vacor-induced hyperglycemia was seen in rats and reversed by insulin, its role in ultimate toxicity is unclear. Vacor biotransformation appears to be more significant in detoxication, but prior bioactivation was not necessarily excluded. Cyt. P-448 induction by 3-MC pretreatment decreased Vacor toxicity 50-fold, while other classes of MFO inducers (PB, DMSO, PCN) did not significantly alter its potency. Reduction of P-450 complex activity by starvation or CS2 pretreatment potentiated the toxicity, but SKF-525A delayed death. Pretreatment with diethyl maleate, cobaltous chloride, or neomycin did not significantly alter Vacor toxicity.